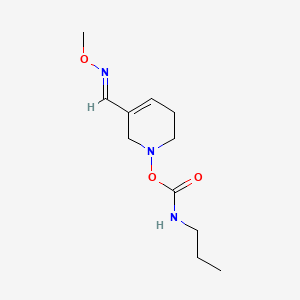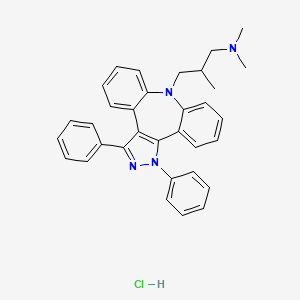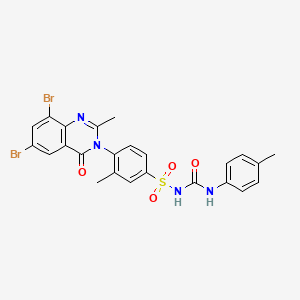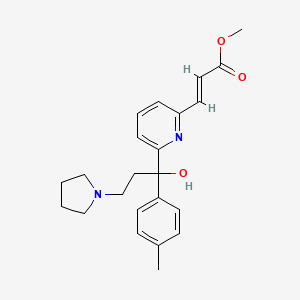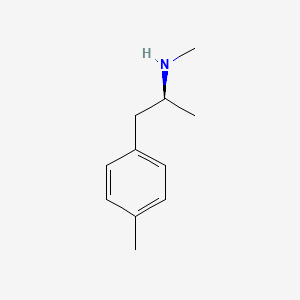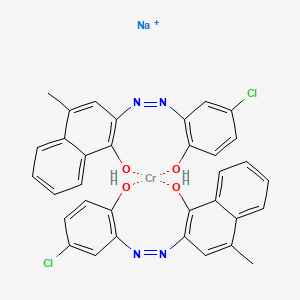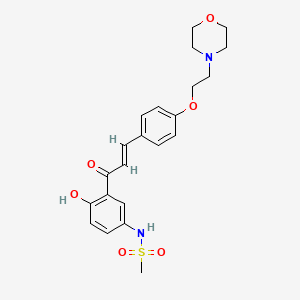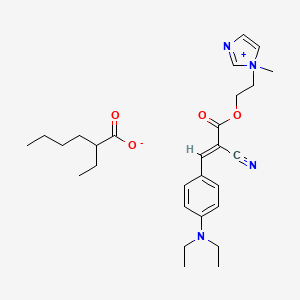
(Z)-2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)-1-piperazinyl)ethyl oleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)-1-piperazinyl)ethyl oleate is a complex organic compound that features a trifluoromethyl group, a thioxanthene core, and an oleate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)-1-piperazinyl)ethyl oleate typically involves multiple steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a Friedel-Crafts alkylation reaction, where a benzene ring is alkylated with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihaloalkane.
Esterification with Oleic Acid: The final step involves the esterification of the intermediate compound with oleic acid under acidic conditions to form the oleate ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxanthene core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the oleate ester, potentially converting it to the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis, potentially enhancing the reactivity and selectivity of the catalyst.
Materials Science: Its unique structure may allow for the development of novel materials with specific electronic or optical properties.
Biology
Drug Development: The compound’s structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Medicine
Industry
Coatings and Polymers: The compound can be used in the formulation of advanced coatings or polymers with enhanced properties.
Mécanisme D'action
The mechanism by which (Z)-2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)-1-piperazinyl)ethyl oleate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the thioxanthene core can interact with hydrophobic regions of the target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (Z)-2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)-1-piperazinyl)ethyl acetate
- (Z)-2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)-1-piperazinyl)ethyl butyrate
Uniqueness
The oleate ester in (Z)-2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)-1-piperazinyl)ethyl oleate provides unique hydrophobic properties, potentially enhancing its interactions with lipid membranes or hydrophobic pockets in proteins. This distinguishes it from similar compounds with different ester groups.
Propriétés
Numéro CAS |
85721-06-8 |
|---|---|
Formule moléculaire |
C41H57F3N2O2S |
Poids moléculaire |
699.0 g/mol |
Nom IUPAC |
ethyl (Z)-2-[4-[(3Z)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]octadec-9-enoate |
InChI |
InChI=1S/C41H57F3N2O2S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-23-37(40(47)48-4-2)46-30-28-45(29-31-46)27-20-22-34-35-21-18-19-24-38(35)49-39-26-25-33(32-36(34)39)41(42,43)44/h11-12,18-19,21-22,24-26,32,37H,3-10,13-17,20,23,27-31H2,1-2H3/b12-11-,34-22- |
Clé InChI |
VJGPTRNEXYYOBB-QKCKFDDGSA-N |
SMILES isomérique |
CCCCCCCC/C=C\CCCCCCC(C(=O)OCC)N1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
SMILES canonique |
CCCCCCCCC=CCCCCCCC(C(=O)OCC)N1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;ethyl 2-[(7-imidazol-1-yl-5,6-dihydronaphthalen-2-yl)oxy]-2-methylpropanoate](/img/structure/B12708902.png)


